[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol is a chiral cyclopropyl alcohol derivative. This compound is characterized by the presence of a cyclopropyl ring substituted with two phenyl groups and a trimethylsilyl group, making it a unique and interesting molecule in organic chemistry. Its chiral nature and structural complexity make it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the trimethylsilyl group. One common method involves the reaction of a diphenylcyclopropylcarbinol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: TBAF is commonly used to remove the trimethylsilyl group.
Major Products:
Oxidation: Formation of diphenylcyclopropyl ketone or aldehyde.
Reduction: Formation of diphenylcyclopropane.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
(S)-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol: The enantiomer of the compound, differing in its chiral configuration.
2,2-Diphenylcyclopropanol: Lacks the trimethylsilyl group, affecting its chemical properties and reactivity.
2,2-Diphenylcyclopropylamine: Contains an amine group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness: ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol is unique due to its combination of a chiral center, cyclopropyl ring, and trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88035-73-8 |
---|---|
Molecular Formula |
C19H24OSi |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
[(1R)-2,2-diphenyl-1-trimethylsilylcyclopropyl]methanol |
InChI |
InChI=1S/C19H24OSi/c1-21(2,3)18(15-20)14-19(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,14-15H2,1-3H3/t18-/m0/s1 |
InChI Key |
TZFOHAKPIDEVHI-SFHVURJKSA-N |
Isomeric SMILES |
C[Si](C)(C)[C@@]1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)CO |
Canonical SMILES |
C[Si](C)(C)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.